molecular formula C12H11NO2 B1592569 6-Hydroxy-N-methyl-1-naphthamide CAS No. 847802-91-9

6-Hydroxy-N-methyl-1-naphthamide

Cat. No.: B1592569
CAS No.: 847802-91-9
M. Wt: 201.22 g/mol
InChI Key: NCTCADPFOMVLRZ-UHFFFAOYSA-N
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Description

6-Hydroxy-N-methyl-1-naphthamide is a compound with the molecular formula C12H11NO2 and a molecular weight of 201.22 . It is a solid substance that is stored in a refrigerator .


Synthesis Analysis

The synthesis of this compound involves a mixture of this product with Pd/C and HCONH4 in EtOH . The mixture is refluxed for an hour, evaporated, and then mixed with water . The solid is filtered and washed with water twice and cold MeOH .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H11NO2/c1-13-12(15)11-4-2-3-8-7-9(14)5-6-10(8)11/h2-7,14H,1H3,(H,13,15) . The InChI key is NCTCADPFOMVLRZ-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 201.22 and is slightly soluble (1.7 g/L at 25 ºC) . The density of the compound is 1.239±0.06 g/cm3 at 20 ºC 760 Torr .

Scientific Research Applications

Alzheimer's Disease Imaging

One application involves the use of naphthalene derivatives for imaging in Alzheimer's disease. Compounds like 2-(1-(6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl)ethylidene)malononitrile ([18F]FDDNP) have been used in positron emission tomography (PET) to determine the localization and load of neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease. This noninvasive technique aids in the diagnostic assessment of patients and the monitoring of treatment responses (Shoghi-Jadid et al., 2002).

Histochemical Techniques

Naphthalene derivatives have also been used in histochemical techniques for demonstrating tissue oxidase activity. These compounds serve as reagents for identifying specific enzyme activities within tissues, contributing to a deeper understanding of cellular processes and the diagnosis of diseases (Burstone, 1959).

Environmental Science

In environmental science, naphthalene derivatives are studied for their behavior under aerobic conditions, such as the autoxidation reactions of mono- and disulfonated naphthalene derivatives. These studies are crucial for understanding the environmental fate and transformation of azo dyes and related compounds (Kudlich et al., 1999).

Pharmaceutical Applications

Naphthalene derivatives like Naproxen and its esters have been extensively studied for their pharmacological applications, including their role as nonsteroidal anti-inflammatory drugs (NSAIDs). Research on the enantioselective hydrolysis of Naproxen methyl ester, for example, has implications for the production of more effective and less harmful pharmaceuticals (Xin et al., 2005).

Chemistry and Pharmacology

Further research on naphthoquinones, a class of compounds derived from naphthalene, has unveiled a range of pharmacological activities including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This opens avenues for the development of novel therapeutic agents (Mbaveng & Kuete, 2014).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statement is P261, which advises avoiding breathing dust/fume/gas/mist/vapors/spray .

Properties

IUPAC Name

6-hydroxy-N-methylnaphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-13-12(15)11-4-2-3-8-7-9(14)5-6-10(8)11/h2-7,14H,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTCADPFOMVLRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC2=C1C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10628774
Record name 6-Hydroxy-N-methylnaphthalene-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847802-91-9
Record name 6-Hydroxy-N-methylnaphthalene-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepared from 6-hydroxy-1-naphthoic acid and methylamine using the method of preparation 57 to give the title compound as a pale orange solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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